3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride
Overview
Description
3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is an organochlorine compound with the molecular formula C8H8Cl2O3S2. This compound is known for its unique structural features, which include a thiophene ring substituted with chloro, isopropylsulfonyl, and carbonyl chloride groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride typically involves the chlorination of 4-(Isopropylsulfonyl)thiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring and sulfonyl group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfone or sulfoxide derivatives .
Scientific Research Applications
3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride involves its interaction with specific molecular targets. The chloro and carbonyl chloride groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
- 3-Chloro-4-(Ethylsulfonyl)Thiophene-2-Carbonyl Chloride
- 3-Chloro-4-(Propylsulfonyl)Thiophene-2-Carbonyl Chloride
Uniqueness
3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECIGDCEDBXRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381083 | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-28-5 | |
Record name | 3-Chloro-4-[(1-methylethyl)sulfonyl]-2-thiophenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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